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Introduction
Activated PI3Kδ Syndrome (APDS), also known as p110δ-activating mutation causing

senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary

immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD

gene, which encodes the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K), or loss-

of-function mutations in the PIK3R1 gene, which encodes the p85α regulatory subunit.[4][5][6]

These mutations lead to hyperactivation of the PI3Kδ signaling pathway, primarily affecting

immune cells and resulting in a complex clinical phenotype characterized by recurrent

infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9]

This technical guide provides an in-depth overview of the role of PI3Kδ in APDS, focusing on

the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale

for targeting PI3Kδ.

The PI3Kδ Signaling Pathway
The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular

processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA

PI3Ks, which include PI3Kδ, are heterodimers composed of a catalytic subunit (p110) and a

regulatory subunit (p85).[5][7][12] PI3Kδ is predominantly expressed in leukocytes, highlighting

its critical role in the immune system.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b610608?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Leniolisib
https://www.immunodeficiencysearch.com/pik3cd
https://www.niaid.nih.gov/sites/default/files/PIK3CD-FactSheet.pdf
https://www.bio-techne.com/ja/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1337436/full
https://www.immunodeficiencysearch.com/pik3cd
https://www.niaid.nih.gov/sites/default/files/PIK3CD-FactSheet.pdf
https://primaryimmune.org/resources/news-articles/leniolisib-approved-treating-ultrarare-apds-1-and-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4769101/
https://conferences.medicom-publishers.com/content/roundup/pi3k%CE%B4-inhibitor-leniolisib-improves-symptoms-in-patients-with-apds-pasli-2/
https://pubmed.ncbi.nlm.nih.gov/31402502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841669/
https://primaryimmune.org/resources/news-articles/leniolisib-approved-treating-ultrarare-apds-1-and-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7041712/
https://primaryimmune.org/resources/news-articles/leniolisib-approved-treating-ultrarare-apds-1-and-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kδ

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second

messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates

downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn,

phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the

inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for

normal lymphocyte development, activation, and function.[11]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to

constitutive activation of PI3Kδ, resulting in excessive PIP3 production and downstream

signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the

characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]
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PI3Kδ signaling pathway hyperactivation in APDS.
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Consequences of PI3Kδ Hyperactivation in APDS
The overactive PI3Kδ pathway in APDS leads to a range of immunological abnormalities:

B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15]

This includes reduced numbers of mature B cells, an accumulation of transitional B cells,

and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and

impaired antibody responses to vaccines and infections.[15]

T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in

naïve T cells and an accumulation of senescent, terminally differentiated effector T cells.[2]

[3] This leads to impaired T-cell help for B cells and a compromised ability to control viral

infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus

(CMV).[2][3][13]

Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive

PI3Kδ contribute to the development of benign lymphoproliferation, including

lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the

risk of developing B-cell lymphomas.[2][3]

Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can

lead to autoimmune manifestations, such as autoimmune cytopenias.[2]

Therapeutic Targeting of PI3Kδ: Leniolisib
The central role of PI3Kδ hyperactivation in the pathophysiology of APDS makes it a prime

therapeutic target. Leniolisib (Joenja®) is a selective PI3Kδ inhibitor that has been approved for

the treatment of APDS in patients 12 years of age and older.[1]

Mechanism of Action
Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against

the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3Kδ,

leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade,

including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function

and ameliorate the clinical manifestations of APDS.[1][16]
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Clinical Efficacy of Leniolisib
Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The

key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19]

[20][21]

Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial

Endpoint Leniolisib (n=21) Placebo (n=10) p-value

Change from Baseline

in Index Lymph Node

Size (log10 SPD)

Adjusted Mean

Change
-0.25 -0.12 0.0006[19][20][22][23]

Change from Baseline

in Percentage of

Naïve B Cells

Adjusted Mean

Change
37.30 -1.1 to -16.5

0.0002[19][20][22][23]

[24]

Change from Baseline

in Spleen Volume

(cm³)

Adjusted Mean

Difference
-186 - 0.0020[19][20]

Reduction in Lymph

Node Size
62.7% 5% N/A[6][16]

Reduction in Spleen

Volume
37.6% N/A N/A[6][16]

*SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023.

[19][20][21][23]
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These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured

by lymph node and spleen size) and improves immune reconstitution (as indicated by the

increase in naïve B cells) in patients with APDS.[7][9][19] Long-term open-label extension

studies have shown that these improvements are durable.[5]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study PI3Kδ function

and the effects of its inhibition in the context of APDS.

PI3Kδ Activity Assay
This protocol describes a general method for measuring PI3Kδ kinase activity, which can be

adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27]

[28][29]

Principle: The assay measures the amount of ADP produced from the kinase reaction where

PI3Kδ phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP,

which is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kδ

activity.[25][28]

Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PI3K lipid substrate (e.g., PIP2)

ATP

Kinase assay buffer

ADP-Glo™ Kinase Assay reagents (or similar)

White 96-well or 384-well plates

Luminometer

Procedure:
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Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired

concentrations.

Dilute the recombinant PI3Kδ enzyme in the prepared reaction buffer/lipid substrate mixture.

To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.

Add the enzyme/lipid mixture to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the recommended temperature and for the specified time for the kinase

reaction to proceed.

Stop the kinase reaction and measure the amount of ADP produced using a detection

reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

Read the luminescence on a plate reader. The signal is proportional to the PI3Kδ activity.
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PI3Kδ Activity Assay Workflow
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Workflow for a PI3Kδ activity assay.
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Lymphocyte Immunophenotyping by Flow Cytometry
This protocol outlines the general steps for immunophenotyping of peripheral blood

mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for

monitoring disease progression and treatment response in APDS.[30]

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to

identify and quantify different lymphocyte subsets (e.g., naïve B cells, transitional B cells,

senescent T cells) using a flow cytometer.

Materials:

PBMCs isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)

Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4,

CD8, PD-1, CD57, etc.

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

12x75 mm flow cytometry tubes or 96-well round-bottom plates

Flow cytometer

Procedure:

Isolate PBMCs from whole blood.

Aliquot 1-2 million cells per tube or well.

Wash the cells with staining buffer.

Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer to remove unbound antibodies.

Resuspend the cells in staining buffer for acquisition on the flow cytometer.
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Acquire the samples and analyze the data using appropriate software to quantify the different

lymphocyte populations.

T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess T-cell proliferation using the fluorescent dye

Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With

each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows

for the tracking of cell proliferation over several generations by flow cytometry.

Materials:

Isolated T cells or PBMCs

CFSE staining solution

Cell culture medium

T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)

Flow cytometer

Procedure:

Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.

Add CFSE staining solution to the cell suspension at the desired final concentration (typically

1-5 µM).

Incubate for 10-20 minutes at 37°C.

Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.

Wash the cells twice with complete medium.

Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.
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Culture the cells for 3-5 days.

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of

decreasing fluorescence intensity represents a successive generation of cell division.

Apoptosis Assay (Annexin V/PI Staining)
This protocol details a common method for detecting apoptosis using Annexin V and Propidium

Iodide (PI) staining followed by flow cytometry.[4][36][37][38]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,

has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear

stain that is excluded by live cells with intact membranes but can enter late apoptotic and

necrotic cells.[36]

Materials:

Cell suspension

Annexin V-FITC (or another fluorochrome conjugate)

Propidium Iodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Harvest the cells and wash them once with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.

Live cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Annexin V/PI Apoptosis Assay Workflow
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Workflow for an Annexin V/PI apoptosis assay.
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The identification of PI3Kδ hyperactivation as the underlying cause of APDS has been a

significant advancement in the field of primary immunodeficiencies. This understanding has

paved the way for the development of targeted therapies, such as the selective PI3Kδ inhibitor

leniolisib, which has shown considerable promise in correcting the immune dysregulation and

improving the clinical outcomes for patients with this debilitating disease. Further research into

the intricate roles of PI3Kδ in immune cell function will continue to provide valuable insights for

the development of novel therapeutic strategies for APDS and other immune-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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